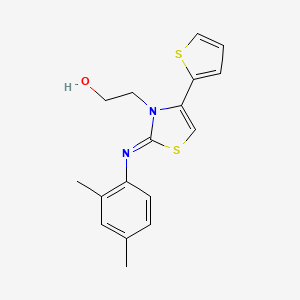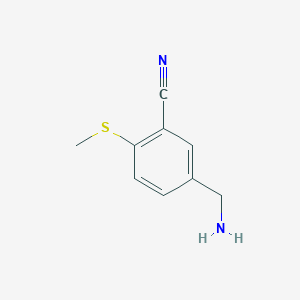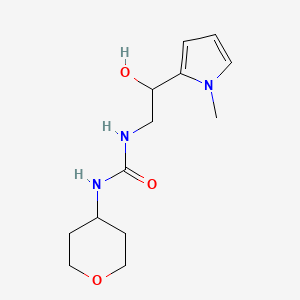![molecular formula C11H14N2O3 B2718458 N-[2-Hydroxy-2-(3-methoxypyridin-2-yl)ethyl]prop-2-enamide CAS No. 2411252-96-3](/img/structure/B2718458.png)
N-[2-Hydroxy-2-(3-methoxypyridin-2-yl)ethyl]prop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-Hydroxy-2-(3-methoxypyridin-2-yl)ethyl]prop-2-enamide, also known as HET0016, is a potent and selective inhibitor of the enzyme 20-HETE synthase. This compound has gained significant attention in the scientific community due to its potential for treating various diseases and disorders.
作用機序
N-[2-Hydroxy-2-(3-methoxypyridin-2-yl)ethyl]prop-2-enamide exerts its effects by inhibiting the enzyme 20-HETE synthase, which is responsible for the production of 20-hydroxyeicosatetraenoic acid (20-HETE). 20-HETE is a potent vasoconstrictor and has been implicated in the development of hypertension, cancer, and inflammation. By inhibiting 20-HETE synthase, this compound reduces the production of 20-HETE, leading to a decrease in vasoconstriction and inflammation.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects, including the inhibition of angiogenesis, the reduction of tumor growth, and the attenuation of hypertension. Additionally, this compound has been shown to decrease the production of pro-inflammatory cytokines and chemokines, leading to a reduction in inflammation.
実験室実験の利点と制限
One advantage of using N-[2-Hydroxy-2-(3-methoxypyridin-2-yl)ethyl]prop-2-enamide in lab experiments is its high selectivity for 20-HETE synthase, which allows for the specific inhibition of this enzyme without affecting other pathways. However, one limitation of using this compound is its low solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several potential future directions for the research on N-[2-Hydroxy-2-(3-methoxypyridin-2-yl)ethyl]prop-2-enamide, including:
1. Investigating the effects of this compound on other diseases and disorders, such as diabetes and cardiovascular disease.
2. Developing more potent and selective inhibitors of 20-HETE synthase.
3. Exploring the use of this compound in combination with other drugs for the treatment of cancer and inflammation.
4. Investigating the mechanisms by which this compound exerts its effects on angiogenesis and tumor growth.
5. Developing novel delivery methods for this compound to improve its solubility and bioavailability.
Conclusion
In conclusion, this compound is a potent and selective inhibitor of 20-HETE synthase that has shown promise for treating various diseases and disorders. Its mechanism of action involves the inhibition of 20-HETE production, leading to a reduction in vasoconstriction and inflammation. While there are some limitations to its use in lab experiments, there are several potential future directions for research on this compound that could lead to the development of new therapies for diseases and disorders.
合成法
The synthesis of N-[2-Hydroxy-2-(3-methoxypyridin-2-yl)ethyl]prop-2-enamide involves several steps, including the reaction of 3-methoxypyridine with ethyl acrylate, followed by the addition of hydroxylamine hydrochloride and sodium hydroxide. The resulting product is then purified through a series of column chromatography and recrystallization steps.
科学的研究の応用
N-[2-Hydroxy-2-(3-methoxypyridin-2-yl)ethyl]prop-2-enamide has been extensively studied for its potential therapeutic applications in various diseases and disorders, including hypertension, cancer, and inflammation. In animal models, this compound has been shown to reduce blood pressure, inhibit tumor growth, and decrease inflammation.
特性
IUPAC Name |
N-[2-hydroxy-2-(3-methoxypyridin-2-yl)ethyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3/c1-3-10(15)13-7-8(14)11-9(16-2)5-4-6-12-11/h3-6,8,14H,1,7H2,2H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQFIVZMYVKOVRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=CC=C1)C(CNC(=O)C=C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(E)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-(methylsulfonyl)benzamide](/img/structure/B2718376.png)
![1-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl N-(3,4-dichlorophenyl)carbamate](/img/structure/B2718379.png)


![Tert-butyl N-[7,7-difluoro-2-(hydroxymethyl)spiro[3.5]nonan-2-yl]carbamate](/img/structure/B2718385.png)
![N-[1-(5-Fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-N,2-dimethylpyrimidin-4-amine](/img/structure/B2718387.png)
![2-((5-methyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(4-methylthiazol-2-yl)acetamide](/img/structure/B2718388.png)
![1-[2,4-dichloro-5-(2-methoxyethoxy)phenyl]-2-(methylsulfanyl)-1H-imidazole](/img/structure/B2718389.png)

![N-(2-methoxyphenyl)-2-((3-(2-(4-methoxyphenylsulfonamido)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2718391.png)

![N-[[4-(3-Ethylsulfonylazetidine-1-carbonyl)phenyl]methyl]prop-2-enamide](/img/structure/B2718396.png)

![2-[3-(1H-pyrrol-2-yl)pentan-3-yl]-1H-pyrrole](/img/structure/B2718398.png)
